

Optimal Concentration of SKA-111 for Vasodilation Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: SKA-111

Cat. No.: B610861

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Introduction

SKA-111 is a potent and selective positive gating modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1][2] These channels are critical in the vascular endothelium for mediating endothelium-derived hyperpolarization (EDH), a key mechanism contributing to vasodilation and the regulation of vascular tone.[3][4][5] Altered function of KCa3.1 channels is associated with various cardiovascular diseases, making them a promising therapeutic target. **SKA-111** enhances the activity of KCa3.1 channels, leading to membrane hyperpolarization and subsequent relaxation of vascular smooth muscle. This document provides detailed application notes and protocols for utilizing **SKA-111** in vasodilation experiments, focusing on the optimal concentrations and experimental setups.

Quantitative Data Summary

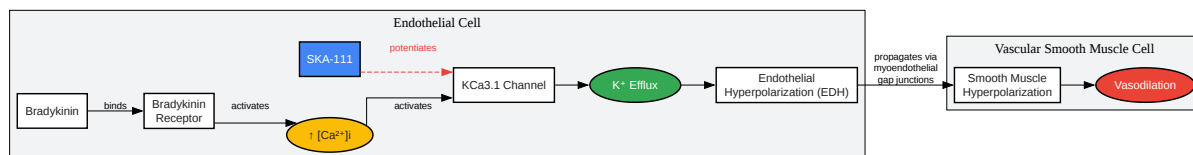
The following table summarizes the key quantitative data for **SKA-111** based on published studies. This information is crucial for designing and interpreting vasodilation experiments.

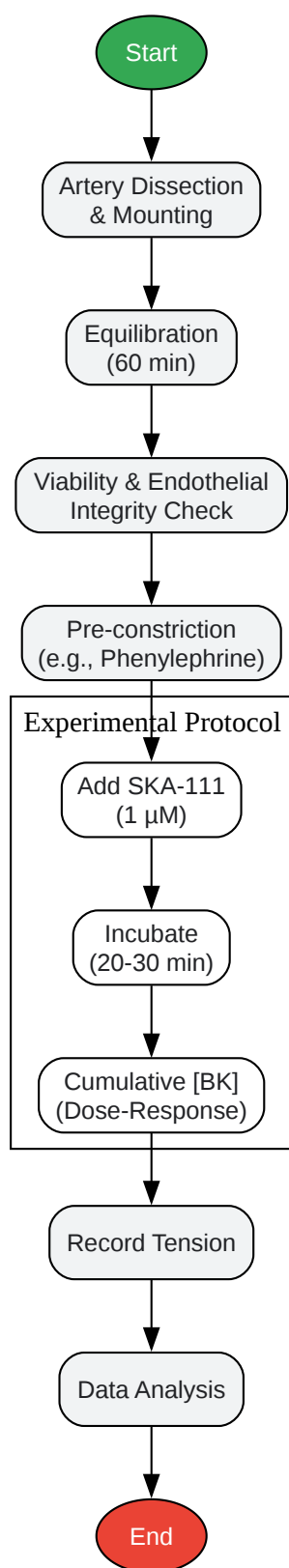
Parameter	Value	Species/Model	Comments	Reference
EC ₅₀ for KCa3.1	111 ± 27 nM	Human	Determined in whole-cell patch-clamp experiments.	
Selectivity	123-fold selective for KCa3.1 over KCa2.3	Human	SKA-111 is highly selective, minimizing off-target effects on related KCa2.x channels at appropriate concentrations.	
In Vitro Vasodilation	1 µM	Porcine Coronary Arteries (PCA)	Potentiated bradykinin-induced endothelium-dependent relaxation approximately 2-fold. Did not induce vasorelaxation on its own at concentrations ≤1 µM.	
Ex Vivo Vasodilation	1 µM	Langendorff-perfused Rat Hearts	Significantly potentiated the decrease in coronary perfusion pressure induced by 1 nM bradykinin.	

In Vivo		Mice	
Hypotensive	30 mg/kg (i.p.)	(normotensive	Lowered blood
Effect		and	pressure.
		hypertensive)	

Signaling Pathway of SKA-111-Mediated Vasodilation

SKA-111 acts as a positive modulator of KCa3.1 channels located on endothelial cells. The activation of these channels by an increase in intracellular calcium, often initiated by vasodilatory agonists like bradykinin, is enhanced by **SKA-111**. This leads to an efflux of potassium ions, causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is transmitted to the underlying vascular smooth muscle cells, leading to their relaxation and a subsequent vasodilation.





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